Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate
Overview
Description
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate is an organic compound with the chemical formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . It appears as a white to light yellow crystalline powder and is known for its stability at room temperature. This compound is often used as a reagent or intermediate in organic synthesis .
Mechanism of Action
Pharmacokinetics
Its solubility in organic solvents such as ethanol, ether, and chloroform suggests that it may be well-absorbed in the body. Its predicted density is 1.452±0.06 g/cm3 , and its boiling point is predicted to be 431.2±55.0 °C .
Action Environment
The compound is stable at room temperature but decomposes when heated . It is soluble in some organic solvents, such as ethanol, ether, and chloroform, but is hardly soluble in water . These properties suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.
Biochemical Analysis
Biochemical Properties
It is often used as a reagent or intermediate in organic synthesis .
Molecular Mechanism
It is known that the compound is stable at room temperature, but it will decompose when heated .
Temporal Effects in Laboratory Settings
The stability of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate at room temperature suggests that it could have long-term effects on cellular function in in vitro or in vivo studies . Specific temporal changes in the effects of this product over time in laboratory settings have not been reported.
Preparation Methods
The preparation of Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol . In the presence of concentrated sulfuric acid, the hydroxyl group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .
Chemical Reactions Analysis
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various functional materials and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate can be compared with other similar compounds such as:
- Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate
- 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester
- 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester
These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the sulfamoyl and carboxylate groups in this compound makes it distinct in its chemical behavior and applications .
Properties
IUPAC Name |
methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUFKOKLHCVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028524 | |
Record name | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317815-81-9 | |
Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317815-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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